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molecular formula C5H9BrO3 B3034624 2-(3-Bromopropoxy)acetic acid CAS No. 198422-74-1

2-(3-Bromopropoxy)acetic acid

Cat. No. B3034624
M. Wt: 197.03 g/mol
InChI Key: FWCDZXLPIOVWID-UHFFFAOYSA-N
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Patent
US06140494

Procedure details

To a stirred solution of glycolic acid (2.03 g, 26 mmol) and 1,3-dibromopropane (6.41 g, 32 mmol) in THF (50 ml) was added sodium hydride (1.56 g, 65 mmol). This was stirred at room temperature for 16 h. The reaction mixture was quenched with dilute HCl (1.0 M, 100 ml) and then extracted into chloroform (3×50 ml). This was then washed with brine, dried, filtered and evaporated to dryness in vacuo. The residue was purified by chromatography (SiO2, CHCl3 /MeOH) to yield the title compound (2.91 g, 57%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].[Br:6][CH2:7][CH2:8][CH2:9]Br.[H-].[Na+]>C1COCC1>[Br:6][CH2:7][CH2:8][CH2:9][O:3][CH2:2][C:1]([OH:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
6.41 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1.56 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with dilute HCl (1.0 M, 100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform (3×50 ml)
WASH
Type
WASH
Details
This was then washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, CHCl3 /MeOH)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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